molecular formula C19H20ClN5O3S B2781376 5-((1-((3-Chloro-2-methylphenyl)sulfonyl)piperidin-3-yl)methyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole CAS No. 1706229-77-7

5-((1-((3-Chloro-2-methylphenyl)sulfonyl)piperidin-3-yl)methyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole

Cat. No. B2781376
M. Wt: 433.91
InChI Key: OGQKKFSVNZBCRS-UHFFFAOYSA-N
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Description

5-((1-((3-Chloro-2-methylphenyl)sulfonyl)piperidin-3-yl)methyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C19H20ClN5O3S and its molecular weight is 433.91. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antitubercular Agents

Compounds related to 5-((1-((3-Chloro-2-methylphenyl)sulfonyl)piperidin-3-yl)methyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole have shown promise in antimicrobial and antitubercular applications. A study explored the synthesis of benzene sulfonamide pyrazole oxadiazole derivatives and evaluated their antimicrobial as well as antitubercular activity. Molecular docking studies against Mycobacterium tuberculosis β-ketoacyl-acyl carrier protein synthase A (Kas-A) suggest potential antitubercular agents, with some compounds displaying significant antibacterial activity against various strains including E. coli, P. aeruginosa, S. aureus, and S. pyogenes (Shingare et al., 2022).

Enzyme Inhibition for Therapeutic Applications

Research into 1,3,4-oxadiazole bearing compounds, closely related to the chemical , has highlighted their biological activities. One such study synthesized 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides, evaluated for butyrylcholinesterase (BChE) enzyme inhibition. Molecular docking studies aimed to find ligand-BChE binding affinity and orientation, identifying amino acid residues crucial for binding, indicating potential therapeutic uses in neurodegenerative diseases (Khalid et al., 2016).

Insecticidal Activity

Anthranilic diamides analogs containing 1,3,4-oxadiazole rings, including modifications to the core structure of interest, have been synthesized and evaluated for insecticidal activities against the diamondback moth (Plutella xylostella). Some compounds exhibited promising insecticidal activities, suggesting potential applications in agricultural pest management (Qi et al., 2014).

Anticancer Agents

Propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole were synthesized and evaluated as anticancer agents. The study involved the synthesis of various compounds and their evaluation against cancer cell lines, identifying several with potent anticancer activity. This research opens up possibilities for developing new anticancer therapies (Rehman et al., 2018).

Alzheimer’s Disease Treatment

A series of N-substituted derivatives aimed at treating Alzheimer's disease was synthesized, focusing on enzyme inhibition against acetyl cholinesterase (AChE). The study suggests the potential of these compounds as new drug candidates for Alzheimer’s disease, supported by enzyme inhibition activity and hemolytic activity evaluations, indicating a path toward therapeutic applications (Rehman et al., 2018).

properties

IUPAC Name

5-[[1-(3-chloro-2-methylphenyl)sulfonylpiperidin-3-yl]methyl]-3-pyrazin-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN5O3S/c1-13-15(20)5-2-6-17(13)29(26,27)25-9-3-4-14(12-25)10-18-23-19(24-28-18)16-11-21-7-8-22-16/h2,5-8,11,14H,3-4,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGQKKFSVNZBCRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)N2CCCC(C2)CC3=NC(=NO3)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-((1-((3-Chloro-2-methylphenyl)sulfonyl)piperidin-3-yl)methyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole

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